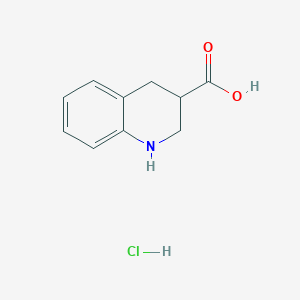

7-(Hydroxymethyl)isoindolin-1-one

説明

7-(Hydroxymethyl)isoindolin-1-one is an organic compound with the molecular formula C9H9NO2 . It has a hydroxymethyl group and an isoindolone group .

Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones, which are interesting heterocyclic compounds present in numerous natural products and pharmaceutical molecules, has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis

The molecular structure of 7-(Hydroxymethyl)isoindolin-1-one is represented by the InChI code: 1S/C9H7NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-4,11H,5H2 .Physical And Chemical Properties Analysis

The molecular weight of 7-(Hydroxymethyl)isoindolin-1-one is 161.16 Da .科学的研究の応用

Synthesis and Chemistry

- Isoindolin-1-ones, including 7-(Hydroxymethyl)isoindolin-1-one, have been the subject of various synthetic methods due to their structural and chemical properties. Tsuritani et al. (2006) report a short and efficient synthesis of isoindolin-1-ones, highlighting the base-induced cyclization of o-hydroxymethyl-benzamides, which are easily prepared from phthalides and amines, leading predominantly to N-alkylation (Tsuritani et al., 2006).

Biomedical Research

- In biomedical research, isoindolin-1-ones demonstrate significant potential. Mehta et al. (2022) focused on constructing a library of multisubstituted 3-methyleneisoindolin-1-ones and studying their anti-cancer activity. Their synthesis methods and the biological profile of these compounds, specifically their antiproliferative activity against various human cancer cell lines, are of particular interest (Mehta et al., 2022).

Antiproliferative Activity

- Sović et al. (2011) explored novel derivatives of isoindoline with antiproliferative activity. Their study involves the synthesis of various N-substituted isoindolin-1-imine derivatives and evaluating their effect on different cancer cell lines (Sović et al., 2011).

Molecular Probes

- In the realm of molecular probes, Morris et al. (2011) investigated the use of isoindoline nitroxides in fluorescence-based assays. They synthesized profluorescent nitroxides using click chemistry, revealing significant potential for monitoring processes involving free-radical species (Morris et al., 2011).

Drug Design and Synthesis

- Isoindolin-1-one derivatives have been synthesized and evaluated for their potential as urease inhibitors. Peytam et al. (2019) described the synthesis of a series of these compounds and their activity against Jack bean urease, highlighting their significance in drug design and synthesis (Peytam et al., 2019).

作用機序

Target of Action

The primary target of 7-(Hydroxymethyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .

Mode of Action

7-(Hydroxymethyl)isoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound shows docked pose stability, indicating a strong interaction with CDK7 .

Biochemical Pathways

The interaction of 7-(Hydroxymethyl)isoindolin-1-one with CDK7 affects the cell cycle, a biochemical pathway that controls every phase of cell division . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the death of cancer cells .

Pharmacokinetics

The pharmacokinetics of 7-(Hydroxymethyl)isoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies suggest that the compound exhibits superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .

Result of Action

The inhibition of CDK7 by 7-(Hydroxymethyl)isoindolin-1-one can lead to the disruption of the cell cycle, which may result in the death of cancer cells . This makes isoindolin-1-one moieties good candidates for anti-cancer action .

特性

IUPAC Name |

7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBCBGBDGIYOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)CO)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696314 | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Hydroxymethyl)isoindolin-1-one | |

CAS RN |

771-07-3 | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

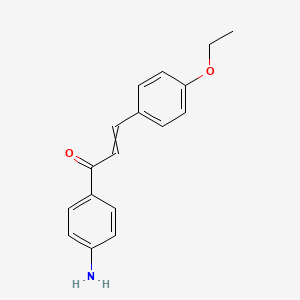

![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

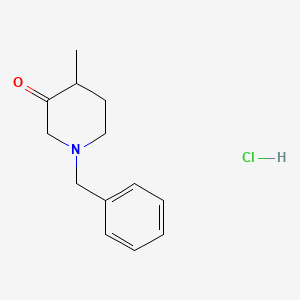

![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)

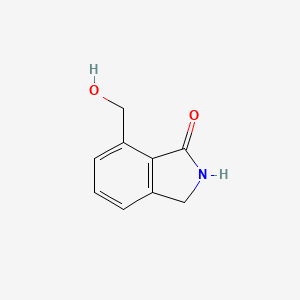

![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)

![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)

![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)